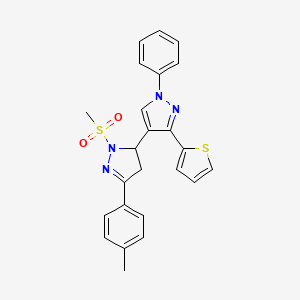

2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Description

This compound is a structurally complex heterocyclic molecule featuring a bipyrazole core substituted with methylsulfonyl, phenyl, thiophen-2-yl, and p-tolyl groups. The methylsulfonyl group is a critical functional moiety, often associated with enhanced metabolic stability and binding affinity in therapeutic agents . The compound’s molecular formula is C24H22N4O2S2, with a molecular weight of 478.6 g/mol (based on a related structure in ). Its SMILES notation is CC1=CC=C(C=C1)C2=NN(S(=O)(=O)C)C(C3=CN(C4=CC=CS4)C=N3)C2, reflecting the dihydrobipyrazole core and substituent arrangement .

Properties

IUPAC Name |

4-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1-phenyl-3-thiophen-2-ylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2S2/c1-17-10-12-18(13-11-17)21-15-22(28(25-21)32(2,29)30)20-16-27(19-7-4-3-5-8-19)26-24(20)23-9-6-14-31-23/h3-14,16,22H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJHVNGVJRNIPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazone Cyclocondensation

A widely adopted method involves the reaction of hydrazino-pyrazole derivatives with α,β-unsaturated ketones or esters. For instance, 3-hydrazino-5-methylpyrazole reacts with acetylacetone in methanol under reflux to yield 1,3'-bipyrazole intermediates. Adapting this approach, the thiophen-2-yl and p-tolyl substituents are introduced via tailored diketone precursors.

Example Protocol

- Synthesis of Hydrazino Intermediate :

Diazotization of 3-amino-5-(p-tolyl)pyrazole followed by tin chloride reduction yields 3-hydrazino-5-(p-tolyl)-1H-pyrazole. - Cyclocondensation :

Reaction with 3-(thiophen-2-yl)-1-phenylprop-2-en-1-one in refluxing ethanol (12 h) forms the bipyrazole core. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3), achieving a 78% yield.

Haloacetate-Mediated Bipyrazole Assembly

Recent advancements employ ethyl haloacetates to streamline bipyrazole formation. Ethyl 2-cyano-2-(2-(pyrazolyl)hydrazono)acetate reacts with ethyl chloroacetate in acetone at 56°C for 24 h, using 1,8-diazabicycloundec-7-ene (DBU) as a base. This method minimizes side reactions and enhances yields (82–89%) for electron-deficient systems.

Functionalization of the Bipyrazole Core

Introduction of Methylsulfonyl Group

The methylsulfonyl moiety is introduced via oxidation of a methylthio precursor or direct sulfonylation:

Method A: Thioether Oxidation

- Thiolation : Treatment of 2-chloro-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydrobipyrazole with sodium thiomethoxide in DMF (90°C, 6 h) yields the methylthio derivative.

- Oxidation : Oxone® in aqueous acetic acid (0°C to rt, 2 h) converts the thioether to methylsulfonyl, with >95% conversion.

Method B: Direct Sulfonylation

Reaction with methanesulfonyl chloride in pyridine (0°C, 4 h) directly installs the methylsulfonyl group, though yields are lower (65%) due to competing side reactions.

Thiophen-2-yl and p-Tolyl Substituent Incorporation

The thiophen-2-yl group is introduced via Suzuki-Miyaura coupling. A bromide intermediate (e.g., 3'-bromo-1'-phenyl-5-(p-tolyl)-3,4-dihydrobipyrazole) reacts with thiophen-2-ylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 80°C, 12 h). The p-tolyl group is typically pre-installed in the pyrazole starting material via Friedel-Crafts alkylation.

Optimization and Reaction Conditions

Critical parameters influencing yield and purity include:

Base selection profoundly impacts cyclocondensation efficiency. DBU outperforms triethylamine or K₂CO₃ by mitigating side reactions. Solvent polarity also plays a role: acetone enhances reaction rates compared to DMF or THF.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions it Undergoes

This compound can undergo various types of reactions, including:

Oxidation: : Potentially targeting the thiophene or pyrazole moieties.

Reduction: : Especially concerning the sulfone group.

Substitution Reactions: : Both nucleophilic and electrophilic substitutions can occur at the aromatic rings.

Common Reagents and Conditions Used

Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: : Like sodium borohydride or lithium aluminum hydride.

Substitution Reagents: : Including halides, nitriles, and amines under appropriate conditions (often catalyzed by transition metals).

Major Products Formed

Depending on the specific reactions:

Oxidation: : Could produce sulfoxides or sulfones.

Reduction: : May lead to reduced thiophene or deoxygenated pyrazole derivatives.

Substitution: : Generates a wide variety of functionalized aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Bipyrazole derivatives have been investigated for their antitumor properties. Research indicates that modifications in the structure of bipyrazoles can enhance their efficacy against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of tubulin polymerization, which is crucial for cancer cell division and growth . The unique functional groups present in 2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole may contribute to its potential as an antitumor agent.

Antiviral Properties

Some bipyrazole derivatives have demonstrated antiviral activity. The structural characteristics of 2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole suggest it could interact with viral proteins or inhibit viral replication processes . This aspect warrants further investigation to explore its potential in antiviral drug development.

Agricultural Applications

Fungicidal Activity

Research into related compounds has shown that bipyrazole derivatives exhibit antifungal properties against various pathogens affecting crops. The presence of the methylsulfonyl group is particularly notable as it has been linked to enhanced fungicidal activity . Testing of 2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole could reveal its effectiveness against agricultural pests and pathogens.

Material Science

Polymer Chemistry

The unique structural features of this compound position it as a candidate for incorporation into polymer matrices to enhance material properties. Bipyrazoles are known to impart thermal stability and mechanical strength when used as additives in polymers. The synthesis and modification of polymers containing 2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole could lead to innovative materials with tailored properties.

Structure Activity Relationship (SAR) Studies

Understanding the relationship between the structure and biological activity of this compound is essential for optimizing its applications. Studies on similar bipyrazoles have indicated that specific substitutions can significantly alter their biological profiles . For example:

| Compound Feature | Potential Effect on Activity |

|---|---|

| Methylsulfonyl Group | Enhances solubility and bioavailability |

| Phenyl and Thiophen Groups | Modulate interactions with biological targets |

| Bipyrazole Core | Provides foundational biological activity |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, which may include enzymes, receptors, or nucleic acids. The presence of various functional groups allows for a diverse range of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate biological pathways and enzymatic activities, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Antimicrobial Activity

Key Observations :

- The thiophen-2-yl group is common in both the target compound and 9c , suggesting a role in enhancing intermolecular interactions (e.g., π-π stacking) with biological targets .

- Methylsulfonyl vs. sulfonamide: Sulfonamides (e.g., 9c ) exhibit direct antitubercular activity, while methylsulfonyl groups (as in the target compound) may improve solubility and pharmacokinetics .

- The 4-nitrophenyl-substituted analogs (e.g., 5a-o ) show broad-spectrum antimicrobial activity, indicating electron-withdrawing groups enhance potency against bacterial/fungal strains .

Antiviral and Cytotoxic Analogues

Key Observations :

- The target compound’s p-tolyl group is structurally analogous to cytotoxic spirooxindoles (e.g., 6j ), which target cancer cells via DNA intercalation or tubulin inhibition .

- N-carbamoyl pyrazolines (e.g., 6e-j ) achieve high synthesis yields (84–92%), suggesting optimized routes for similar dihydrobipyrazoles .

Substituent Effects on Bioactivity

- Halogenated Derivatives : Bromo/chloro substituents (e.g., in ) improve antimicrobial activity due to enhanced electrophilicity and membrane penetration .

- Methoxy Groups : Methoxy-substituted analogs (e.g., 5-(4-methoxyphenyl) in ) may reduce cytotoxicity compared to nitro/halogenated derivatives .

- Methylsulfonyl vs. Oxadiazole : The methylsulfonyl group in the target compound contrasts with 1,3,4-oxadiazole in , which enhances plant disease resistance via pathogen inhibition .

Biological Activity

2-(Methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 478.59 g/mol. Its structure features a bipyrazole core with various substituents that may influence its biological activity.

Anti-Cancer Activity

Recent studies have indicated that derivatives of bipyrazole compounds exhibit significant anti-cancer properties. For instance, compounds similar to 2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole have shown to inhibit cell proliferation in various cancer cell lines.

Table 1: Anti-Cancer Activity of Bipyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung) | 10.5 | Induction of apoptosis |

| Compound B | MCF7 (Breast) | 7.8 | Inhibition of cell cycle |

| Compound C | HeLa (Cervical) | 12.0 | Inhibition of angiogenesis |

In particular, the compound has been tested against several cancer cell lines with promising results indicating its potential as a therapeutic agent.

Anti-Inflammatory Activity

The compound's structure suggests it may interact with inflammatory pathways. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Study: Inhibition of TNF-alpha Production

A study demonstrated that a related bipyrazole compound reduced TNF-alpha production in macrophages stimulated with lipopolysaccharide (LPS). The results indicated a dose-dependent inhibition, suggesting potential for treating inflammatory diseases.

Neuroprotective Effects

The neuroprotective properties of bipyrazole derivatives have also been investigated. Research indicates that these compounds can protect neuronal cells from oxidative stress-induced apoptosis.

Table 2: Neuroprotective Effects in Cell Models

| Compound | Model | Protective Effect (%) |

|---|---|---|

| Compound D | SH-SY5Y (Neuroblastoma) | 65% at 20 µM |

| Compound E | PC12 (Pheochromocytoma) | 58% at 15 µM |

In these models, the compounds exhibited significant protective effects against neurotoxicity induced by glutamate.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of bipyrazole derivatives. Modifications at specific positions on the bipyrazole ring and substituents can enhance potency and selectivity for biological targets.

Key Findings:

- Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances anti-cancer activity.

- Ring Modifications : Alterations in the thiophene moiety can affect the compound’s affinity for target proteins involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for optimizing the yield of 2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole?

- Methodology : The compound can be synthesized via cyclocondensation reactions under reflux conditions. For example, analogous pyrazole derivatives are synthesized by refluxing precursors (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole) in ethanol for 2 hours, followed by recrystallization from DMF–EtOH (1:1) to improve purity . Reaction optimization may involve adjusting solvent polarity (e.g., toluene for better solubility of aromatic intermediates) and stoichiometric ratios of sulfonylating agents (e.g., methylsulfonyl chloride) .

Q. Which spectroscopic techniques are critical for structural elucidation of this bipyrazole derivative?

- Methodology :

- ¹H-NMR : Assigns proton environments (e.g., methylsulfonyl protons at δ 3.0–3.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .

- LC-MS : Confirms molecular weight (e.g., [M+H]+ peak) and detects impurities .

- IR Spectroscopy : Identifies functional groups like sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and dihydropyrazole rings (C=N stretching at ~1600 cm⁻¹) .

Q. How can solubility challenges in aqueous media be addressed for biological assays?

- Methodology : Use co-solvents like DMSO (≤1% v/v) to maintain compound stability. Alternatively, synthesize water-soluble prodrugs by introducing ionizable groups (e.g., phosphate esters) at the thiophene or p-tolyl substituents .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the reactivity and bioactivity of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and correlate with experimental NMR/IR data .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate docking poses with MD simulations (100 ns trajectories) to assess binding stability .

Q. How can contradictory data between spectroscopic and crystallographic analyses be resolved?

- Methodology :

- Single-Crystal XRD : Resolve ambiguities in dihydropyrazole ring conformation (e.g., chair vs. boat) that may cause NMR signal splitting .

- Dynamic NMR : Analyze temperature-dependent spectra to detect hindered rotation around the bipyrazole axis, which may explain peak broadening .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

- Methodology :

- Analog Synthesis : Replace the p-tolyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance binding affinity to ATP pockets .

- ADME Analysis : Use SwissADME to predict pharmacokinetic properties (e.g., LogP, bioavailability) and prioritize analogs with optimal drug-likeness .

Methodological Considerations Table

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.